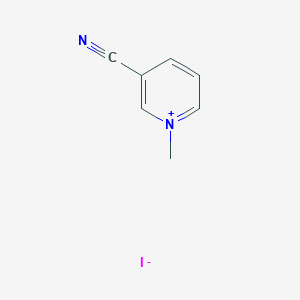
3-Cyano-1-methylpyridinium iodide
Vue d'ensemble
Description
Molecular Structure Analysis
The crystal structure of the compound involves the formation of inversion-related dimers via weak pairwise C—H⋯N hydrogen bonds . In these dimers, the pyridinium rings are parallel to one another with their mean planes separated by a normal distance of approximately 0.28 Å .Chemical Reactions Analysis
The compound has been studied in the context of electrochemical reduction . It reacts with aqueous methylamine or ethylamine to produce 1-alkyl-3-alkyliminomethyl-2-imino-1,2-dihydropyridines and related aldehydes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.05 . It is a powder that is stored at room temperature . The melting point is between 194-196°C .Applications De Recherche Scientifique
Chemical Reactions and Properties
Chemical Behavior in Reactions : 3-Cyano-1-methylpyridinium iodide shows specific chemical behaviors in reactions with other compounds. For instance, it undergoes no ring cleavage but alters only the functional group when interacting with certain chemicals. This property is significant for understanding its chemical stability and reactivity in various conditions (Möhrle & Niessen, 2000).
Crystal Properties : The crystallization properties of 3-cyano-N-methylpyridinium iodide have been studied, highlighting its potential in materials science. It crystallizes as yellow needles and exhibits weak hydrogen bonds, which could influence its use in crystal engineering (Koplitz et al., 2003).
Materials Science and Engineering
Semiconducting Properties : Studies have revealed the potential use of 3-Cyano-1-methylpyridinium iodide in the field of semiconductors. Its interaction with other materials could lead to the development of new semiconducting materials with unique properties (Glavcheva et al., 2004).
Optical Materials : The compound's involvement in the formation of nonlinear optical materials suggests its applicability in the development of optical devices and technologies (Glavcheva et al., 2004).
Photophysical and Electrochemical Applications
Photoinduced Electron Transfer : The study of trans-1-methyl-4-[4-R-styryl]pyridinium iodide, a related compound, in solutions of low polarity showed significant red-shift and enhanced quantum yield due to photoinduced electron transfer. This property could be leveraged in developing new photophysical applications (Görner, 2011).
Electrical and Magnetic Properties : The study of iodide salts of methylpyridinium-substituted verdazyl radicals indicates potential applications in magnetic and electrical domains, such as organic magnetic semiconductors (Mukai et al., 2003).
Solar Cell Applications
Dye-Sensitized Solar Cells : The use of 1-methyl-3-(trimethylsilyl)methyl-imidazolium iodide, a compound related to 3-Cyano-1-methylpyridinium iodide, as an iodide source in dye-sensitized solar cells, suggests potential applications in the field of renewable energy (Wu et al., 2013).
Organic Sensitizers for Solar Cells : The development of organic sensitizers for solar cell applications, involving the cyano-acrylic acid group, which is structurally related to 3-Cyano-1-methylpyridinium iodide, highlights its potential use in the enhancement of solar cell efficiency (Kim et al., 2006).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers have been published on the topic of 3-Cyano-1-methylpyridinium iodide. These include studies on its electrochemical reduction , its reaction with aqueous methylamine or ethylamine , and its use as a model compound in the study of the electrochemical reduction of nicotinamide adenine dinucleotide .
Propriétés
IUPAC Name |
1-methylpyridin-1-ium-3-carbonitrile;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2.HI/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYXETVGUYSYRK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C#N.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458786 | |
| Record name | 3-CYANO-1-METHYLPYRIDINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-1-methylpyridinium iodide | |
CAS RN |
1004-16-6 | |
| Record name | Pyridinium, 3-cyano-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 138815 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC138815 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-CYANO-1-METHYLPYRIDINIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)
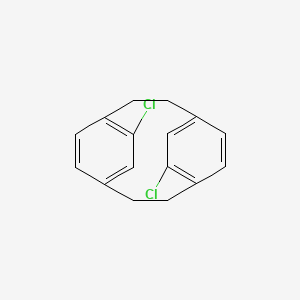
![2-[(3-Nitro-2-pyridinyl)sulfanyl]-4-styrylpyrimidine](/img/structure/B1365644.png)
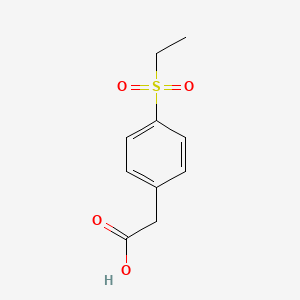
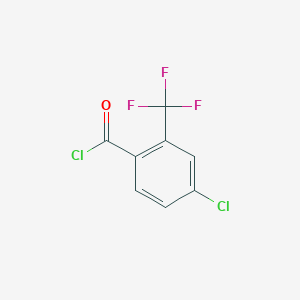
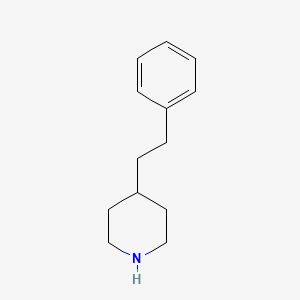
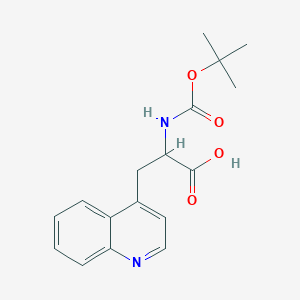
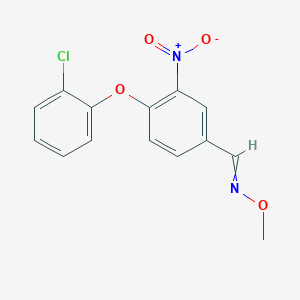
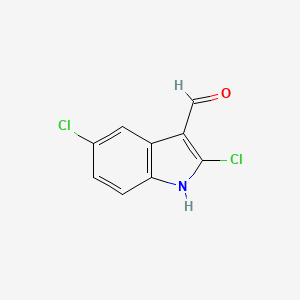
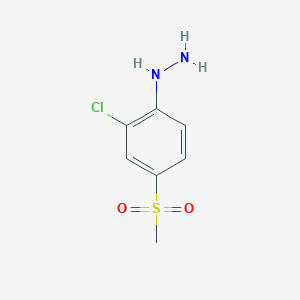
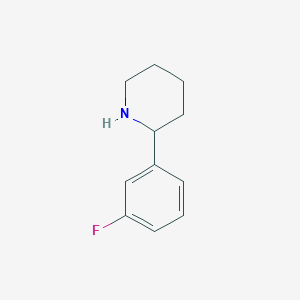
![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)
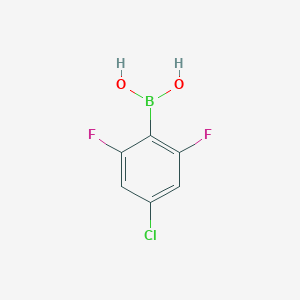
![5-Methyl-5-[(5-methyl-1,3-dioxan-5-yl)methoxymethoxymethyl]-1,3-dioxane](/img/structure/B1365671.png)